L-Arachidonoylcarnitine (chloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

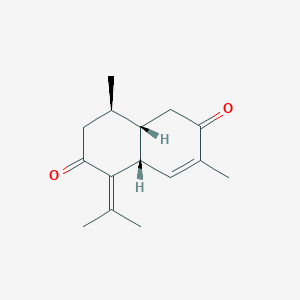

Carnitine facilitates the transport of fatty acids into the mitochondria to be used in fatty acid metabolism. It does so by accepting acyl groups from fatty acids complexed with coenzyme A, which yields esterified carnitine or acylcarnitines that enable the transport of fatty acyl groups into the inner mitochondrial matrix. β-Oxidation of fatty acids in mitochondria is inhibited by uncoupling conditions, thus changes in circulating levels of various acylcarnitines have been used to identify alterations in metabolic state. L-Arachidonoylcarnitine is an acylcarnitine formed from carnitine conjugated to arachidonic acid.

Aplicaciones Científicas De Investigación

Ocular Drug Delivery : L-Arachidonoylcarnitine is involved in ocular drug delivery systems. It is metabolized in ocular tissue by cyclooxygenase to prostaglandins, key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase, are formulated for ophthalmic solutions to minimize ocular irritation and enhance drug efficacy (Ahuja et al., 2008).

Cellular Metabolism and Chloride Ion Movement : In studies involving canine tracheal epithelial cells, it's shown that L-Arachidonoylcarnitine plays a role in cellular metabolism and chloride ion movement. The metabolism of arachidonic acid in these cells is linked to chloride secretion, essential for maintaining cellular homeostasis (Eling et al., 1986).

Placental Physiology : The compound is implicated in regulating placental chloride channels. Its modulation of these channels is significant in controlling electrolyte and fluid transfer across the placenta, which is vital for fetal nutrition and overall placental function (Riquelme & Parra, 1999).

Muscle Cell Research : L-Arachidonoylcarnitine blocks large-conductance chloride channels in myoblasts, indicating its regulatory role in muscle cell physiology and potentially in muscle development and repair processes (Zachar & Hurnák, 1994).

Aquaculture and Immune Regulation : In aquaculture, dietary L-Arachidonoylcarnitine promotes growth, enhances immunity, and regulates immune-related signaling molecules in Macrobrachium nipponense, a species of prawn. This indicates its potential application in enhancing aquaculture yields and improving the health of aquatic organisms (Ding et al., 2018).

Neuroscience : In neuroscience, a derivative of L-Arachidonoylcarnitine, arachidonylethanolamide, has been identified as a natural ligand for the cannabinoid receptor, suggesting its role in neurological functions and potential applications in neuropharmacology (Devane et al., 1992).

Propiedades

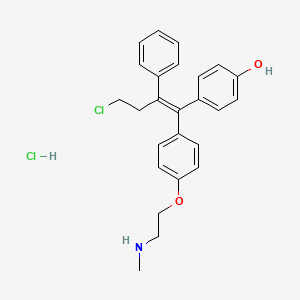

Fórmula molecular |

C27H46NO4 · Cl |

|---|---|

Peso molecular |

484.1 |

InChI |

InChI=1S/C27H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3;1H/b10-9-,13-12-,16-15-,19-18-;/t25-;/m1./s1 |

Clave InChI |

RMLLFLPIJLXQGA-NWALNVDBSA-N |

SMILES |

CCCCC/C=CC/C=CC/C=CC/C=CCCCC(O[C@H](CC(O)=O)C[N+](C)(C)C)=O.[Cl-] |

Sinónimos |

(R)-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium, monochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.